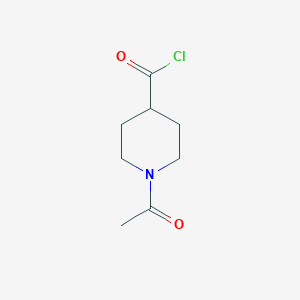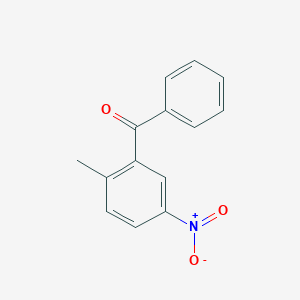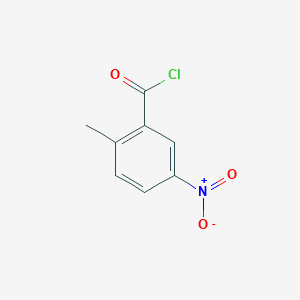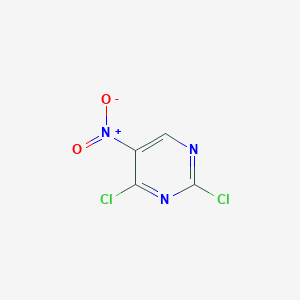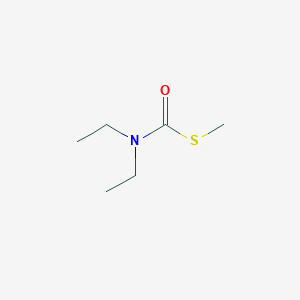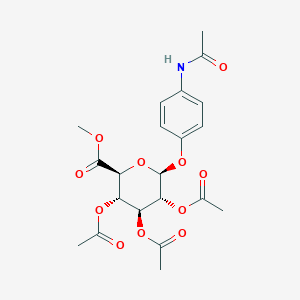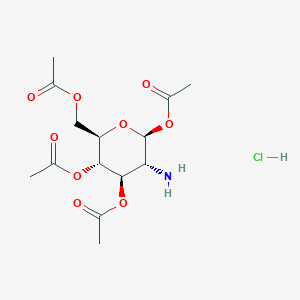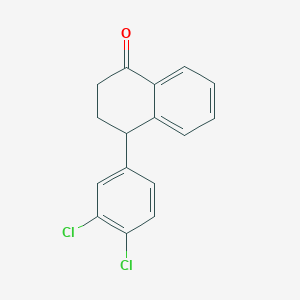
4-(3,4-Dichlorphenyl)-1-Tetralon
Übersicht
Beschreibung
4-(3,4-Dichlorophenyl)-1-tetralone is an organic compound characterized by the presence of a tetralone core substituted with a 3,4-dichlorophenyl group
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dichlorophenyl)-1-tetralone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
Similar compounds such as 3,4-dichlorophenylhydrazine and 3,4-Dichloromethylphenidate have been shown to interact with various enzymes and receptors, suggesting that 4-(3,4-Dichlorophenyl)-1-tetralone may have similar targets.
Mode of Action
For instance, 3,4-Dichloromethylphenidate, a structurally similar compound, acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor . This suggests that 4-(3,4-Dichlorophenyl)-1-tetralone might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For example, 3,4-Dichloromethylphenidate interrupts the photosynthetic electron transport chain in photosynthesis . This suggests that 4-(3,4-Dichlorophenyl)-1-tetralone might also interfere with specific biochemical pathways, leading to downstream effects.
Pharmacokinetics
3,4-dichloromethylphenidate, a structurally similar compound, is primarily metabolized through hydrolysis of the ester bond into 3,4-dichloro-ritalinic acid, which is then primarily excreted in urine . This suggests that 4-(3,4-Dichlorophenyl)-1-tetralone might have similar ADME properties, which could impact its bioavailability.
Result of Action
For instance, 3,4-Dichloromethylphenidate reduces the ability of the plant to turn light energy into chemical energy . This suggests that 4-(3,4-Dichlorophenyl)-1-tetralone might have similar effects on its targets.
Action Environment
For instance, the herbicide propanil, which has a similar dichlorophenyl structure, affects non-target organisms and presents severe risks for birds, small mammals, and several species of the aquatic biota . This suggests that environmental factors might also influence the action of 4-(3,4-Dichlorophenyl)-1-tetralone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1-tetralone typically involves the reaction of 3,4-dichlorobenzaldehyde with tetralone under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where 3,4-dichlorobenzaldehyde reacts with tetralone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of 4-(3,4-Dichlorophenyl)-1-tetralone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,4-Dichlorophenyl)-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenylhydrazine hydrochloride
- 3,4-Dichlorophenyl-1,1-dimethylurea (DCMU)
Uniqueness
4-(3,4-Dichlorophenyl)-1-tetralone is unique due to its specific structural features and the presence of both a tetralone core and a 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Eigenschaften
IUPAC Name |
4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMBHJNMQVKDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208705 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79560-19-3 | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79560-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1(2H)-Naphthalenone, 4-(3,4-dichlorophenyl)-3,4-dihydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(3,4-Dichlorophenyl)-1-tetralone in pharmaceutical chemistry?
A1: 4-(3,4-Dichlorophenyl)-1-tetralone serves as a crucial intermediate in synthesizing the antidepressant drug sertraline hydrochloride. [, ] This compound, also known as 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, plays a vital role in the multi-step synthesis of sertraline.
Q2: What are the common synthetic routes for preparing 4-(3,4-Dichlorophenyl)-1-tetralone?
A2: The primary synthetic approach involves a Friedel-Crafts alkylation reaction. This method typically utilizes α-naphthol and ortho-dichlorobenzene as starting materials in the presence of a catalyst like anhydrous aluminum chloride. [, , ] Researchers have explored optimizing this synthesis by modifying reaction conditions and catalysts to enhance yield.
Q3: How does the structure of 4-(3,4-Dichlorophenyl)-1-tetralone influence its solubility?
A3: Studies have investigated the solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in various solvents. It exhibits solubility in a range of organic solvents, including methanol, ethanol, 2-propanol, acetone, toluene, N,N-dimethylformamide, and tetrahydrofuran. [] This solubility information is crucial for understanding its behavior during synthesis, purification, and potential formulation development for sertraline hydrochloride.
Q4: Beyond sertraline synthesis, are there other potential applications for 4-(3,4-Dichlorophenyl)-1-tetralone and its derivatives?
A4: Research has shown that reactions of 1,5-, 1,6-, and 1,7- naphthalenediols with ortho-dichlorobenzene, facilitated by aluminum chloride or bromide, yield various dichlorophenyl-hydroxy-1-tetralone isomers. [] These compounds, structurally similar to 4-(3,4-Dichlorophenyl)-1-tetralone, hold potential for future exploration in pharmaceutical research due to their potential pharmacological activity.
Q5: What analytical techniques are commonly employed to characterize and quantify 4-(3,4-Dichlorophenyl)-1-tetralone?
A5: Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compound. [] These techniques provide valuable information about the compound's composition, structure, and purity, ensuring quality control during synthesis.
Q6: What is known about the crystal structure of 4-(3,4-Dichlorophenyl)-1-tetralone?
A6: X-ray crystallography studies have revealed that in the solid state, the two ring systems within the 4-(3,4-Dichlorophenyl)-1-tetralone molecule adopt a nearly perpendicular orientation, with a dihedral angle of approximately 82.06°. [] The crystal structure also reveals the presence of CH-type hydrogen bonds. Understanding the solid-state structure can offer insights into physicochemical properties, such as stability and solubility.
Q7: Are there any reported attempts to enhance the overall yield of sertraline hydrochloride synthesis by optimizing the production of 4-(3,4-Dichlorophenyl)-1-tetralone?
A7: Yes, researchers have explored modifying the synthetic route for 4-(3,4-Dichlorophenyl)-1-tetralone to improve the overall yield of sertraline hydrochloride. [] One study reported achieving a total yield of 26% for sertraline hydrochloride by optimizing reaction conditions and employing Raney nickel as a catalyst during a hydrogenation step.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

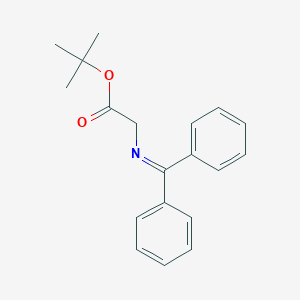
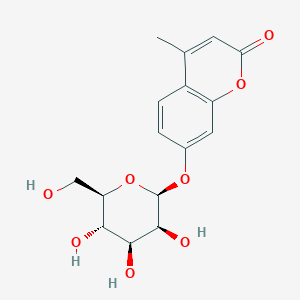
![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)

